![molecular formula C12H24N2O B4432383 N-(1-ethyl-4-piperidinyl)pentanamide](/img/structure/B4432383.png)
N-(1-ethyl-4-piperidinyl)pentanamide
Overview
Description
N-(1-ethyl-4-piperidinyl)pentanamide, commonly known as NEP, is a synthetic compound that belongs to the class of designer drugs known as cathinones. NEP is a stimulant drug that has gained popularity in recent years due to its psychoactive effects. The compound has been subject to extensive scientific research to understand its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
NEP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The increased levels of dopamine and norepinephrine lead to increased energy, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects
NEP has been shown to have several biochemical and physiological effects. Studies have shown that NEP increases heart rate, blood pressure, and body temperature. NEP also increases the levels of dopamine and norepinephrine in the brain, leading to increased energy, euphoria, and enhanced cognitive function.
Advantages and Limitations for Lab Experiments
NEP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that NEP is a psychoactive compound that can cause addiction and other adverse effects. Therefore, researchers must take precautions when handling NEP in the lab.
Future Directions
There are several future directions for NEP research. One direction is to explore the potential therapeutic uses of NEP, such as in treating attention deficit hyperactivity disorder (ADHD) and depression. Another direction is to explore the potential neurotoxic effects of NEP and its long-term effects on the brain. Additionally, researchers can investigate the potential interactions of NEP with other drugs and their effects on the body.
Conclusion
In conclusion, NEP is a synthetic compound that has gained popularity due to its psychoactive effects. The compound has been subject to extensive scientific research to understand its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. NEP has several advantages and limitations for lab experiments, and there are several future directions for NEP research.
Scientific Research Applications
NEP has been the subject of extensive scientific research due to its psychoactive effects. Studies have shown that NEP acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect results in increased energy, euphoria, and enhanced cognitive function.
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-5-6-12(15)13-11-7-9-14(4-2)10-8-11/h11H,3-10H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSMGCABBSWMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCN(CC1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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